molecular formula C6H11ClF3NO B1429895 [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride CAS No. 168544-85-2

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride

Cat. No.: B1429895
CAS No.: 168544-85-2
M. Wt: 205.6 g/mol
InChI Key: GOWTXUHBQKEZEX-JBUOLDKXSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple stereogenic centers. The complete International Union of Pure and Applied Chemistry designation is [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride, which precisely describes the spatial arrangement of substituents around the pyrrolidine ring system. This nomenclature indicates that both the carbon atom at position 3 bearing the hydroxymethyl group and the carbon atom at position 4 bearing the trifluoromethyl group adopt the R configuration according to Cahn-Ingold-Prelog priority rules.

The molecular formula C₆H₁₁ClF₃NO reflects the composition of the hydrochloride salt form, with a calculated molecular weight of 205.60 grams per mole. The structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation C1C@@HCO.Cl, which encodes the three-dimensional stereochemical information. The International Chemical Identifier string InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 provides a unique machine-readable representation that captures both the connectivity and stereochemistry of the molecule.

The pyrrolidine ring system serves as the core structural framework, representing a saturated five-membered heterocycle containing one nitrogen atom. The trifluoromethyl substituent at position 4 introduces significant steric bulk and pronounced electronic effects due to the highly electronegative fluorine atoms. The hydroxymethyl group at position 3 provides a polar functional group capable of hydrogen bonding interactions and serves as a potential site for further chemical derivatization. The hydrochloride salt formation results from protonation of the pyrrolidine nitrogen, creating a positively charged ammonium center that associates with the chloride counterion.

Table 1: Molecular Descriptors and Chemical Identifiers

Property Value Reference
International Union of Pure and Applied Chemistry Name [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride
Molecular Formula C₆H₁₁ClF₃NO
Molecular Weight 205.60 g/mol
Chemical Abstracts Service Number 2101775-10-2
PubChem Compound Identifier 70207386
International Chemical Identifier Key GOWTXUHBQKEZEX-JBUOLDKXSA-N
Simplified Molecular Input Line Entry System C1C@@HCO.Cl

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallography represents the definitive experimental method for determining absolute stereochemical configuration in chiral molecules such as this compound. This technique exploits the diffraction of X-rays by the electron density within crystalline materials to produce three-dimensional structural information at atomic resolution. The crystallographic determination of absolute configuration relies on anomalous dispersion effects, which occur when X-ray wavelengths approach the absorption edges of specific atoms within the crystal structure.

Modern X-ray crystallographic analysis involves mounting high-quality crystals in intense monochromatic X-ray beams and recording diffraction patterns as the crystal undergoes systematic rotation. The resulting diffraction data provides information about both the relative positions of atoms and their absolute spatial arrangement when sufficient anomalous scattering is present. For organofluorine compounds like this compound, the presence of fluorine atoms with their characteristic scattering factors facilitates accurate determination of absolute configuration.

The (3R,4R) designation indicates that both stereogenic carbons adopt configurations where the highest priority substituents are oriented in a clockwise manner when viewed along the carbon-hydrogen bond vector. At carbon-3, the priority order follows: nitrogen atom > hydroxymethyl carbon > carbon-4 > hydrogen, while at carbon-4 the sequence is: trifluoromethyl carbon > carbon-3 > nitrogen > hydrogen. This trans-diaxial arrangement of the trifluoromethyl and hydroxymethyl substituents creates a specific three-dimensional molecular geometry that influences both physical properties and potential biological interactions.

Crystallographic studies of related trifluoromethyl-substituted pyrrolidines have revealed characteristic structural features including typical carbon-carbon bond lengths of approximately 1.54 Angstroms within the pyrrolidine ring and carbon-fluorine bond lengths of approximately 1.33 Angstroms in the trifluoromethyl group. The nitrogen-carbon bond distances typically measure around 1.47 Angstroms, while the carbon-oxygen bond in the hydroxymethyl substituent approximates 1.43 Angstroms. These precise geometric parameters, determined through X-ray crystallographic analysis, provide critical validation of the proposed stereochemical assignments.

Table 2: Typical Bond Parameters in Trifluoromethyl Pyrrolidines from Crystallographic Data

Bond Type Typical Length (Å) Typical Angle (°) Reference
Carbon-Carbon (ring) 1.54 ± 0.02 102-106 (C-C-C)
Carbon-Nitrogen 1.47 ± 0.02 108-112 (C-N-C)
Carbon-Fluorine 1.33 ± 0.01 107-109 (F-C-F)
Carbon-Oxygen 1.43 ± 0.02 108-112 (C-C-O)
Nitrogen-Carbon (exocyclic) 1.49 ± 0.02 109-113 (N-C-C)

Comparative Stereoelectronic Effects of Trifluoromethyl Group in Pyrrolidine Systems

The trifluoromethyl group represents one of the most electronegative substituents in organic chemistry, exerting profound stereoelectronic effects on pyrrolidine ring systems. Quantitative analysis of these effects employs Hammett parameters, which measure the electron-withdrawing or electron-donating character of substituents through their influence on ionization constants of substituted benzoic acids. The trifluoromethyl group exhibits a sigma-para-plus value of +0.612, positioning it among the most potent electron-withdrawing substituents, comparable to the nitro group.

Experimental determination of Hammett parameters for trifluoromethyl-substituted systems employs fluorine-19 nuclear magnetic resonance spectroscopy to measure chemical shift differences between meta- or para-substituted fluorobenzenes and internal standards. For trifluoromethyl-cyclobutane systems, sigma-meta values of approximately 0.04 and sigma-para values of approximately 0.02 have been determined, indicating weaker electron-withdrawing effects compared to simple trifluoromethyl groups. These measurements demonstrate that the electronic influence of trifluoromethyl substituents depends significantly on their local chemical environment and geometric constraints.

The stereoelectronic effects of the trifluoromethyl group in this compound manifest through multiple mechanisms including inductive electron withdrawal, hyperconjugative interactions, and steric effects. The strong electronegativity of fluorine atoms creates a dipolar carbon-fluorine bond with partial positive charge on carbon and partial negative charge on fluorine. This charge distribution facilitates stabilization of adjacent carbocationic centers through hyperconjugative donation from carbon-fluorine sigma bonds.

Comparative analysis reveals that trifluoromethyl substitution dramatically alters the reactivity patterns of pyrrolidine derivatives relative to unsubstituted analogs. In asymmetric Michael addition reactions involving trifluoromethyl ketones and nitroolefins, the electron-withdrawing character of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Subsequent reductive cyclization proceeds with high diastereoselectivity, generating trisubstituted trifluoromethyl pyrrolidines with excellent stereochemical control. These synthetic transformations demonstrate the utility of trifluoromethyl groups in controlling both reactivity and selectivity in pyrrolidine synthesis.

Table 3: Electronic Parameters of Trifluoromethyl Groups in Different Chemical Environments

Substituent Environment Sigma Meta Sigma Para Electron-Withdrawing Character Reference
Simple Trifluoromethyl 0.43 0.54 Strong
Trifluoromethyl-Cyclopropane 0.08 0.08 Moderate
Trifluoromethyl-Cyclobutane 0.04 0.02 Weak
Hydroxymethyl (Reference) 0.00 0.00 Neutral
Fluoromethyl 0.12 0.11 Weak-Moderate

Properties

IUPAC Name

[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWTXUHBQKEZEX-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101775-10-2
Record name 3-Pyrrolidinemethanol, 4-(trifluoromethyl)-, hydrochloride (1:1), (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101775-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Addition of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction, often using methanol as the nucleophile.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methanol moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

Medicinal Chemistry

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride has garnered attention for its potential therapeutic applications:

  • Antibacterial Activity : Recent studies indicate that this compound exhibits significant antibacterial effects by inhibiting bacterial topoisomerases such as DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication and transcription, making the compound a candidate for developing new antibiotics against both Gram-positive and Gram-negative bacteria .
  • Neurological Disorders : Its unique structure suggests potential applications in treating neurological disorders. The compound's ability to penetrate biological membranes due to its lipophilic nature may enhance its effectiveness as a therapeutic agent.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : this compound can be utilized to synthesize more complex molecules through various chemical reactions, including oxidation and substitution reactions. Its hydroxymethyl group allows for further functionalization .

Case Study 1: Antibacterial Efficacy

A study published in Medicinal Chemistry explored the antibacterial properties of this compound against various bacterial strains. The results demonstrated a potent inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate.

Case Study 2: Synthesis and Characterization

Research conducted at a leading university focused on synthesizing this compound and characterizing its chemical properties. The study highlighted its role as an intermediate in synthesizing other biologically active compounds, reinforcing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Trifluoromethyl vs. Methyl Substituents
Compound Name CAS Molecular Formula Substituents Key Differences
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride 1212115-75-7 C₇H₁₁ClF₃NO -CF₃ at C4, -CH₂OH at C3 Higher electronegativity and lipophilicity due to -CF₃ .
[(3R,4R)-4-Methylpyrrolidin-3-YL]methanol hydrochloride 2173637-38-0 C₆H₁₄ClNO -CH₃ at C4, -CH₂OH at C3 Reduced steric bulk and lower metabolic stability compared to -CF₃ .
  • Impact : The trifluoromethyl group increases resistance to oxidative metabolism and improves binding affinity in hydrophobic pockets, whereas the methyl analogue offers simpler synthetic accessibility .
Aromatic Ring-Substituted Analogues
Compound Name CAS Molecular Formula Substituents Key Differences
{(3S,4R)-4-[2-Fluoro-4-(Trifluoromethyl)phenyl]pyrrolidin-3-YL}methanol hydrochloride 1217838-86-2 C₁₂H₁₄ClF₄NO Aromatic 2-fluoro-4-CF₃-phenyl at C4 Enhanced π-π stacking potential and higher molecular weight (299.7 g/mol) .
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-YL]methanol hydrochloride 1217704-12-5 C₁₁H₁₄ClF₂NO 2,5-Difluorophenyl at C4 Reduced lipophilicity compared to trifluoromethylphenyl derivatives .
Functional Group Variations
Compound Name CAS Molecular Formula Substituents Key Differences
Methyl (3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 2140264-93-1 C₈H₁₁ClF₃NO₂ -COOCH₃ at C3 Ester group increases lipophilicity but reduces hydrogen-bonding capacity compared to -CH₂OH .
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride - C₆H₁₄ClNO₂ -CH₂OH at C5, -CH₃ at N1 Altered stereochemistry and additional hydroxyl group may affect solubility .
  • Impact : Carboxylate esters (e.g., methyl ester) are often used as prodrugs, while hydroxyl groups enhance water solubility .

Pharmacological Potential

  • Trifluoromethyl Derivatives : Preferred in CNS drug discovery due to blood-brain barrier penetration .
  • Aromatic Analogues : Used in kinase inhibitors or GPCR-targeted therapies .
  • Methyl/Methanol Derivatives: Explored as chiral auxiliaries or solubility modifiers .

Biological Activity

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride (CAS: 2101775-10-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₆H₁₁ClF₃NO
  • Molecular Weight : 205.61 g/mol
  • Purity : ≥97%
  • IUPAC Name : ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways. Notably, it has been studied for its dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication and transcription.

Enzyme Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on DNA gyrase and topoisomerase IV from Escherichia coli. These enzymes are crucial for maintaining DNA topology during replication and transcription processes.

CompoundIC50 (nM)MIC (μg/mL)Activity
7a<322 - 16Dual inhibition of DNA gyrase and topo IV
7j<100<0.03125Strong against Gram-positive bacteria
7p38 - 4600.25Weaker topo IV inhibition

The results indicate that certain derivatives exhibit low nanomolar IC50 values against both enzymes, suggesting a strong potential for antibacterial activity .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth is characterized by its Minimum Inhibitory Concentration (MIC) values.

Case Studies

  • Study on Gram-negative Bacteria :
    • The compound showed significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with MIC values ranging from 2 to 16 μg/mL.
    • The dual mechanism of action enhances its effectiveness compared to traditional antibiotics.
  • Study on Gram-positive Bacteria :
    • Inhibition was more pronounced in Gram-positive strains such as Staphylococcus aureus, with MIC values lower than 0.03125 μg/mL.
    • This highlights the potential for developing new treatments for resistant bacterial strains .

Anticancer Potential

Emerging research indicates that compounds derived from pyrrolidine structures, including this compound, may exhibit anticancer properties. These compounds have shown cytotoxic effects in various cancer cell lines.

The anticancer activity is believed to result from the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways. For instance:

  • The compound has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride
Reactant of Route 2
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride

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